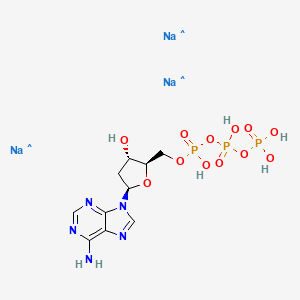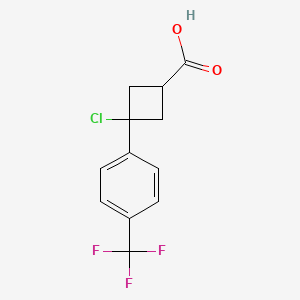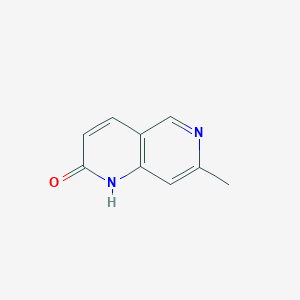
7-Methyl-1,6-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of 2-aminonicotinic acid derivatives: This method involves the reaction of 2-aminonicotinic acid with methylating agents under acidic or basic conditions.
Condensation reactions: Condensation of 2-aminonicotinic acid with aldehydes or ketones followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes:
Batch reactors: Using batch reactors to control reaction conditions and yield.
Continuous flow reactors: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on the naphthyridine ring.
Reduction: Reduction reactions can be used to reduce nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the naphthyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1,6-naphthyridin-2(1H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridin-2(1H)-one: The parent compound without the methyl group.
7-Ethyl-1,6-naphthyridin-2(1H)-one: An ethyl derivative with similar properties.
7-Phenyl-1,6-naphthyridin-2(1H)-one: A phenyl derivative with potential differences in biological activity.
Uniqueness
7-Methyl-1,6-naphthyridin-2(1H)-one is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-methyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O/c1-6-4-8-7(5-10-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) |
InChI Key |
LFSHHNUHCXOXJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)N2)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)
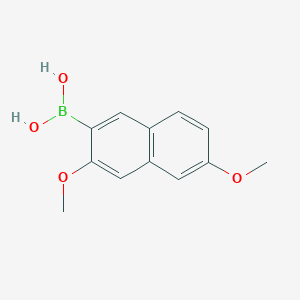
![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)
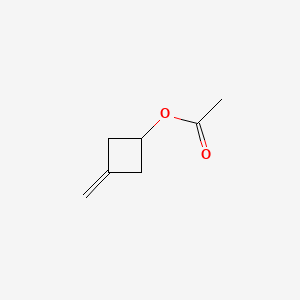
![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
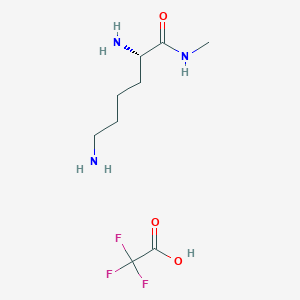
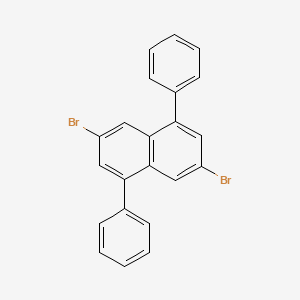
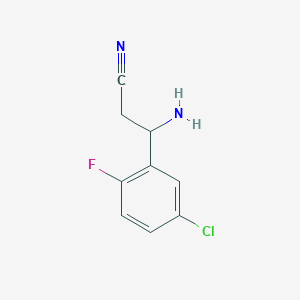
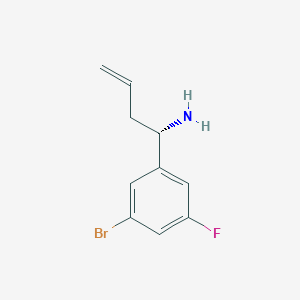
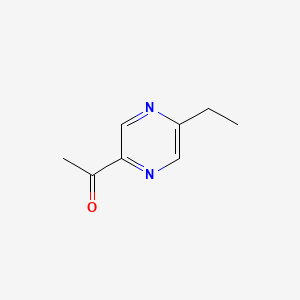
![6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13030547.png)
